Drug Discrimination ED50: PRO-LAD Demonstrates Equipotency to LSD, Distinguishing It from Hyperpotent and Hypopotent N(6)-Alkyl Analogs
In a two-lever drug discrimination assay using rats trained to discriminate d-LSD tartrate (185.5 nmol/kg, i.p.) from saline, PRO-LAD (N(6)-n-propyl) exhibited an ED50 value of 0.037 μM/kg, which is equipotent to LSD (ED50 = 0.037 μM/kg). In contrast, the N(6)-ethyl derivative (ETH-LAD) and N(6)-allyl derivative (AL-LAD) displayed ED50 values reflecting approximately 2-3× greater potency than LSD, while the N(6)-isopropyl analog showed half the potency, and the N(6)-n-butyl derivative was one order of magnitude less potent [1]. These dose-response relationships establish PRO-LAD as a calibrated reference point within the N(6)-alkyl series—neither hyperpotent like ETH-LAD/AL-LAD nor hypopotent like the isopropyl and n-butyl congeners.
| Evidence Dimension | In vivo LSD-like discriminative stimulus potency (ED50) |
|---|---|
| Target Compound Data | ED50 = 0.037 μM/kg |
| Comparator Or Baseline | LSD: ED50 = 0.037 μM/kg; ETH-LAD: ED50 = 0.020 μM/kg; AL-LAD: ED50 = 0.013 μM/kg; N(6)-isopropyl analog: ~50% potency of LSD; N(6)-n-butyl analog: ~10% potency of LSD |
| Quantified Difference | PRO-LAD/LSD ratio = 1.0 (equipotent); ETH-LAD 1.85× more potent than PRO-LAD; AL-LAD 2.85× more potent than PRO-LAD |
| Conditions | Rat two-lever drug discrimination assay; d-LSD tartrate (185.5 nmol/kg, i.p.) training dose |
Why This Matters
For researchers requiring a lysergamide reference standard with precisely characterized in vivo potency that matches LSD but with a distinct chemical identity for metabolic or analytical tracking, PRO-LAD offers equipotency without the hyperpotency confounding dose-response interpretations seen with ETH-LAD or AL-LAD.
- [1] Hoffman AJ, Nichols DE. Synthesis and LSD-like discriminative stimulus properties in a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives. J Med Chem. 1985;28(9):1252-1255. View Source
